Fmoc-DL-o-tyrosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-22-12-6-1-7-15(22)13-21(23(27)28)25-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21,26H,13-14H2,(H,25,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUQPFKXORWNNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc Dl O Tyrosine and Its Analogues
Strategies for Fmoc-Protected Tyrosine Synthesis
The introduction of the Fmoc group to tyrosine requires methods that are efficient, high-yielding, and preserve the stereochemical integrity of the chiral center.
The protection of an amino acid's α-amino function with the Fmoc group is a critical step in preparing it for peptide synthesis. Several techniques have been developed to achieve this transformation efficiently.
A common method involves reacting the amino acid with an activated Fmoc-reagent under Schotten-Baumann conditions, which typically consist of an aqueous organic solvent mixture with a mild base like sodium bicarbonate. The most frequently used activated reagents are N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) and 9-fluorenylmethyl chloroformate (Fmoc-Cl). total-synthesis.com While effective, Fmoc-Cl is a moisture-sensitive acid chloride, whereas Fmoc-OSu offers greater stability and reduces the risk of forming undesired oligopeptide byproducts during preparation. total-synthesis.com
A more advanced strategy that ensures high yields and purity involves the temporary silylation of the amino acid before introducing the Fmoc group. google.comgoogle.com This method is particularly advantageous as it can be performed under mild and anhydrous conditions, which prevents side reactions. google.com The amino acid is first treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). google.comgoogle.com This in-situ silylation protects the carboxylic acid and hydroxyl groups, preventing oligomerization and other side reactions. nih.gov The silylated intermediate is then treated with an activated Fmoc-reagent, like Fmoc-OSu, to yield the final N-Fmoc-protected amino acid with high chemical and optical purity. google.com
Table 1: Comparison of General Fmoc-Protection Methods for Amino Acids
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Standard Aqueous Method | Amino Acid, Fmoc-OSu or Fmoc-Cl, NaHCO₃ | Aqueous/Organic Solvent (e.g., dioxane/water), Room Temperature | Simple procedure, readily available reagents. | Potential for side reactions (e.g., dipeptide formation), requires aqueous workup. google.comnih.gov |
| Silylation-Assisted Method | Amino Acid, Silylating Agent (e.g., BSA, MSTFA), Activated Fmoc-reagent (e.g., Fmoc-OSu) | Anhydrous organic solvent (e.g., DCM), Mild conditions | High yields (>90%), high optical and chemical purity, avoids aqueous workup, prevents oligomerization. google.com | Requires an additional silylation step and strictly anhydrous conditions. google.com |
The stereochemistry of Fmoc-amino acids is critical for the biological activity of the final peptide. Synthetic methods for Fmoc protection are designed to be non-racemizing, meaning the configuration of the starting amino acid's α-carbon is retained in the product. google.combachem.com
The synthesis of a specific enantiomer, such as Fmoc-L-tyrosine or Fmoc-D-tyrosine, begins with the corresponding pure enantiomer of the amino acid (L-tyrosine or D-tyrosine, respectively). ontosight.aichemimpex.com The use of urethane-based protecting groups like Fmoc inherently suppresses racemization during the activation and coupling steps. bachem.com Procedures like the silylation-assisted method are explicitly designed to produce products with high optical purity, ensuring that an L-amino acid yields an L-Fmoc-amino acid. google.comgoogle.com
Conversely, to synthesize the racemic mixture, Fmoc-DL-o-tyrosine, one would start with DL-tyrosine. The protection reaction proceeds without altering the 1:1 ratio of the D and L enantiomers, resulting in the final racemic Fmoc-protected product. The choice between synthesizing a pure enantiomer or a racemate is therefore determined entirely by the stereochemistry of the initial amino acid substrate.
General Fmoc-Protection Techniques for Amino Acids (e.g., silylating agents, activated Fmoc-reagents, mild/anhydrous conditions).
Targeted Side-Chain Modifications of Fmoc-Tyrosine
Modifying the phenolic side chain of tyrosine, particularly through halogenation, introduces unique properties that are valuable for creating peptide-based probes, studying protein structure, and synthesizing complex natural products.
The synthesis of orthogonally protected Fmoc-iodotyrosine is crucial for its use in SPPS and subsequent cross-coupling reactions. A direct, two-step process has been developed starting from the commercially available Fmoc-L-Tyr(tBu)-OH. researchgate.networktribe.comworktribe.com This method allows for the creation of an iodinated building block that is fully compatible with standard Fmoc-based SPPS. worktribe.com
This Fmoc/OtBu protected iodotyrosine derivative is a versatile substrate for Suzuki-Miyaura cross-coupling reactions. researchgate.networktribe.com It can be coupled with various boronic acids to form novel bi-aryl amino acids, which are important components in natural product synthesis. researchgate.net For instance, coupling with phenylboronic acid using a palladium catalyst yields the corresponding biphenyl (B1667301) derivative. vulcanchem.com
Table 2: Synthesis and Application of Fmoc/OtBu Protected Iodotyrosine
| Step | Reaction | Reagents & Conditions | Yield | Reference |
|---|---|---|---|---|
| 1. Iodination & Esterification | Iodination of Fmoc-Tyr(tBu)-OH | I₂ (1.2 equiv.), Ag₂SO₄ (1.2 equiv.), MeOH, 50 °C | 63% (of methyl ester intermediate) | worktribe.com |
| 2. Hydrolysis | Saponification of the methyl ester | 0.1 M LiOH (2 equiv.), THF:H₂O (1:1), 0 °C | 92% | worktribe.com |
| Application | Suzuki-Miyaura Cross-Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 40% (of bi-aryl product) | worktribe.comvulcanchem.com |
Fluorinated amino acids serve as important probes for enzymatic mechanisms. A fully protected version of 3,5-difluorotyrosine (B1604624) (F₂Y), Fmoc-F₂Y(tBu)-OH, can be efficiently synthesized through a chemo-enzymatic process. nih.govacs.orgnih.gov This multi-step approach combines the stereo-selectivity of enzymes with the versatility of organic chemistry.
The synthesis begins with the enzymatic production of L-3,5-difluorotyrosine from 2,6-difluorophenol, pyruvate, and ammonia, catalyzed by tyrosine phenol-lyase. acs.org The resulting amino acid is then carried through a series of chemical protection steps. First, the α-amino group is protected with the Fmoc group using Fmoc-OSu. acs.org The carboxylic acid is subsequently converted to a methyl ester to facilitate the next step. The phenolic hydroxyl group is then protected as a tBu ether, a crucial step for compatibility with Fmoc-SPPS. Finally, the methyl ester is hydrolyzed to give the desired fully protected building block, Fmoc-F₂Y(tBu)-OH, ready for incorporation into peptide chains. nih.govacs.org This chemo-enzymatic route provides an efficient pathway to a valuable and otherwise difficult-to-synthesize tyrosine analogue. acs.org
Table 3: Chemo-Enzymatic Synthesis of Fmoc-3,5-Difluorotyrosine(tBu)-OH
| Step | Description | Key Reagents | Type | Reference |
|---|---|---|---|---|
| 1 | Synthesis of L-3,5-difluorotyrosine (F₂Y) | 2,6-difluorophenol, Pyruvate, NH₃, Tyrosine phenol-lyase | Enzymatic | acs.org |
| 2 | N-terminal protection | F₂Y, Fmoc-OSu, Na₂CO₃ | Chemical | acs.org |
| 3 | Carboxyl protection | Fmoc-F₂Y-OH, SOCl₂, MeOH | Chemical | acs.org |
| 4 | Side-chain hydroxyl protection | Fmoc-F₂Y-OMe, Isobutylene, H₂SO₄ | Chemical | --- |
| 5 | Carboxyl deprotection | Fmoc-F₂Y(tBu)-OMe, NaOH | Chemical | --- |
Halogenation Strategies
Trifluoromethylthiolation for Hydrophobicity Modulation
The introduction of fluorine-containing groups, such as the trifluoromethylthio (SCF3) group, into amino acids is a key strategy for increasing the hydrophobicity of peptides, which can enhance their ability to cross cell membranes. chemistryviews.org The trifluoromethylthio group is of particular interest due to its high lipophilicity. mke.org.hu
Researchers have developed a method for the trifluoromethylthiolation of tyrosine and its derivatives. chemistryviews.org This involves reacting the amino acid with an electrophilic trifluoromethanesulfenamide in the presence of an acid like triflic acid or BF3·OEt2. chemistryviews.org This process has been successfully used for the gram-scale synthesis of Fmoc-protected trifluoromethylthiolated tyrosine (CF3S-Tyr), yielding highly hydrophobic building blocks for peptide synthesis. researchgate.net The resulting modified amino acids can be incorporated into peptides using solid-phase peptide synthesis (SPPS). chemistryviews.orgacs.org
Studies have shown that incorporating Fmoc-(CF3S)Tyr into peptides, such as the endomorphin-1 chain, leads to a significant increase in the local hydrophobicity of the peptide. researchgate.net This increased hydrophobicity is evidenced by longer retention times during reverse-phase HPLC. chemistryviews.org Furthermore, the introduction of a trifluoromethylthio group to tyrosine can increase the acidity of its hydroxyl group by a factor of 100. chemistryviews.org
Post-Translational Modification Analogues
The synthesis of analogues of post-translationally modified amino acids is essential for studying the roles of these modifications in biological systems.
Tyrosine O-sulfation is a significant post-translational modification that influences protein-protein interactions. nih.govbiosyn.com The synthesis of sulfotyrosine-containing peptides has been challenging due to the acid-lability of the tyrosine sulfate (B86663) ester. sigmaaldrich-jp.com
A notable advancement in this area is the development of Fmoc-Tyr(SO3nP)-OH, where 'nP' represents a neopentyl protecting group. sigmaaldrich.comalfa-chemistry.comsigmaaldrich.com This derivative is stable to the trifluoroacetic acid (TFA) used during cleavage from the resin in Fmoc SPPS, thus preventing degradation of the sulfotyrosine residue. sigmaaldrich.com The neopentyl group can be removed post-cleavage. sigmaaldrich.com
Another innovative approach involves the synthesis of Fmoc-fluorosulfated tyrosine (Fmoc-Y(OSO2F)-OH). nih.govnih.gov This building block can be prepared in a single step with high yield by reacting Fmoc-tyrosine with sulfuryl fluoride (B91410). nih.gov The resulting Fmoc-Y(OSO2F)-OH is stable and can be efficiently incorporated into peptides via an Fmoc-based solid-phase strategy. nih.govnih.gov The fluorosulfated tyrosine can then be converted to sulfotyrosine. nih.govnih.govresearchgate.net
To overcome the instability of the sulfate group during SPPS, various protection strategies have been developed.
Neopentyl (nP) Group: The neopentyl group is a robust protecting group for the sulfate monoester. biosyn.com It is stable under standard SPPS conditions, including piperidine (B6355638) and TFA treatment. sigmaaldrich-jp.com The Fmoc-Tyr(SO3nP)-OH building block is commercially available and can be incorporated using standard coupling methods. nih.gov The nP group is typically removed after cleavage from the resin using methods such as treatment with aqueous ammonium (B1175870) acetate (B1210297) or sodium azide. sigmaaldrich-jp.comsigmaaldrich.comiris-biotech.de
Trichloroethyl (TCE) Group: The 2,2,2-trichloroethyl (TCE) group is another effective protecting group for sulfonates, demonstrating high stability in acidic conditions. uwaterloo.canih.gov This stability allows for its use in the synthesis of sulfotyrosine mimics. nih.gov The TCE group can be removed under reductive conditions. researchgate.net
Dichlorovinyl (DCV) Group: The dichlorovinyl (DCV) group has also been employed to protect the sulfate ester. sigmaaldrich-jp.com Fmoc-L-Tyr(SO3DCV)-OH can be used in Fmoc-SPPS. iris-biotech.de After the peptide is synthesized and cleaved from the resin, the DCV group is removed by mild hydrogenolysis. iris-biotech.denih.gov
| Protecting Group | Stability | Deprotection Conditions | Key Features |
| Neopentyl (nP) | Stable to piperidine and TFA. sigmaaldrich-jp.com | Aqueous ammonium acetate or sodium azide. sigmaaldrich-jp.comsigmaaldrich.comiris-biotech.de | Allows for routine synthesis of sulfotyrosine-containing peptides. |
| Trichloroethyl (TCE) | Stable to acid. nih.gov | Reductive cleavage, e.g., with zinc dust. researchgate.net | Useful for synthesizing sulfotyrosine mimics. nih.gov |
| Dichlorovinyl (DCV) | Stable during SPPS and TFA cleavage. iris-biotech.de | Mild hydrogenolysis. iris-biotech.denih.gov | Enables efficient synthesis of sulfotyrosine peptides. nih.gov |
Phosphorylation of tyrosine is a critical post-translational modification in cellular signaling. chemimpex.com The synthesis of phosphopeptides using Fmoc-phosphotyrosine derivatives is vital for studying these pathways. chemimpex.comsmolecule.com
Several Fmoc-phosphotyrosine derivatives are commonly used in research:
Fmoc-Tyr(PO(OBzl)OH)-OH: This is a popular derivative, though the partially protected phosphate (B84403) can present challenges during coupling. sigmaaldrich-jp.com Uronium-based coupling reagents like HBTU or HATU are recommended for its incorporation.
Fmoc-Tyr(PO3H2)-OH: This is a cost-effective option with an unprotected phosphate group. sigmaaldrich-jp.com However, its use can lead to sluggish coupling and potential side reactions.
Fmoc-Tyr(PO(NMe2)2)-OH: This derivative features a fully protected phosphate group, which improves solubility and stability, and minimizes side reactions during synthesis. smolecule.comsigmaaldrich-jp.com It is compatible with various standard coupling methods. sigmaaldrich-jp.com
These derivatives are instrumental in creating phosphopeptides that mimic naturally occurring phosphorylated proteins, aiding in the investigation of their biological functions, the development of targeted therapies, and the design of biosensors. chemimpex.com
| Fmoc-Phosphotyrosine Derivative | Phosphate Protection | Key Features & Considerations |
| Fmoc-Tyr(PO(OBzl)OH)-OH | Monobenzyl (partially protected) | Most commonly used; can have coupling issues; best with uronium-based reagents. sigmaaldrich-jp.com |
| Fmoc-Tyr(PO3H2)-OH | Unprotected | Cost-effective; no protecting group removal issues, but coupling can be slow. sigmaaldrich-jp.com |
| Fmoc-Tyr(PO(NMe2)2)-OH | Dimethyl (fully protected) | Enhanced solubility and stability; minimizes side reactions. smolecule.comsigmaaldrich-jp.com |
Protection Strategies for Sulfotyrosine during SPPS (e.g., neopentyl group, TCE, DCV).
Other Functional Group Incorporations (e.g., allyl moiety for reactivity)
The incorporation of other functional groups, such as the allyl moiety, provides a reactive handle for further chemical modifications. Fmoc-O-allyl-L-tyrosine is a versatile building block used in peptide synthesis. chemimpex.com The allyl group is stable to the conditions used for both Fmoc and Boc deprotection but can be selectively removed using a palladium catalyst. peptide.com This allows for site-specific modifications of the peptide, such as the attachment of labels or other molecules, making it a valuable tool in drug development and bioconjugation. chemimpex.com The introduction of an allyl group can be achieved by reacting the tyrosine with an allyl-containing reagent. researchgate.net
Advanced Applications in Peptide and Protein Chemistry
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-DL-o-tyrosine Derivatives
Solid-phase peptide synthesis (SPPS) is the predominant method for chemically synthesizing peptides. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the strategy of choice for many applications due to its mild deprotection conditions and compatibility with a wide range of amino acid modifications.
Integration as Building Blocks in Fmoc-SPPS
This compound serves as a crucial building block in Fmoc-SPPS, a method where a peptide is assembled step-by-step while anchored to an insoluble resin. altabioscience.com The Fmoc group protects the amino group of the incoming amino acid, preventing unwanted side reactions during the formation of peptide bonds. mtoz-biolabs.comamericanpeptidesociety.org The synthesis process involves the sequential addition of Fmoc-protected amino acids, including derivatives like Fmoc-Tyr(tBu)-OH, to the growing peptide chain. caymanchem.compeptide.com The tert-butyl (tBu) group is a common choice for protecting the hydroxyl group of the tyrosine side chain to prevent side-chain acylation during synthesis. caymanchem.com This protection is readily removed during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA). iris-biotech.de The compatibility of this compound and its protected forms with standard Fmoc-SPPS protocols allows for its seamless integration into automated synthesis platforms, facilitating the efficient production of complex peptides. mtoz-biolabs.commtoz-biolabs.com
Fmoc-amino acids, including modified versions, are widely available commercially, which has contributed to the broad adoption of Fmoc chemistry in both academic and industrial research. altabioscience.com The process of integrating these building blocks involves a cycle of deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid. peptide.com This iterative process allows for the precise construction of a desired peptide sequence.
Advantages of Fmoc Chemistry in Peptide Synthesis
The widespread adoption of Fmoc chemistry in SPPS is due to several key advantages, particularly its orthogonality and compatibility with a diverse array of modified amino acids.
Key Advantages of Fmoc Chemistry:
| Advantage | Description |
| Orthogonality | The Fmoc protecting group is base-labile (removed by a base like piperidine), while the side-chain protecting groups (like tBu) are acid-labile (removed by an acid like TFA). iris-biotech.deiris-biotech.depeptide.com This "orthogonal" protection scheme allows for the selective removal of one type of protecting group without affecting the other, which is crucial for complex syntheses and on-resin modifications. iris-biotech.depeptide.com |
| Compatibility with Modified Amino Acids | The mild conditions used for Fmoc group removal are compatible with a wide range of post-translational modifications (PTMs), such as phosphorylation and glycosylation, which are often unstable under the harsher acidic conditions of the alternative Boc (tert-butyloxycarbonyl) chemistry. altabioscience.comnih.gov This makes Fmoc-SPPS the preferred method for synthesizing peptides containing these sensitive functional groups. nih.gov |
| Milder Cleavage Conditions | The final cleavage of the peptide from the resin in Fmoc-SPPS typically uses TFA, which is less harsh than the hydrogen fluoride (B91410) (HF) often required in Boc chemistry. altabioscience.comiris-biotech.de This enhances the safety and accessibility of the method. |
| Automation and High-Throughput Synthesis | Fmoc chemistry is well-suited for automated peptide synthesizers, enabling the rapid and efficient production of numerous peptides. altabioscience.comamericanpeptidesociety.org This has been instrumental in fields like drug discovery and proteomics. |
The orthogonality of the Fmoc/tBu strategy is a significant benefit over the older Boc/Bzl (benzyl) method, where both protecting groups are acid-labile, differing only in the strength of the acid required for their removal. iris-biotech.depeptide.com This true orthogonality in Fmoc chemistry provides greater flexibility and control during peptide synthesis. iris-biotech.de
Methodological Enhancements in SPPS
To address challenges in SPPS, such as the synthesis of long or "difficult" sequences prone to aggregation, several methodological enhancements have been developed.
"Tea Bag" Method: This technique allows for the parallel synthesis of multiple peptides. nih.govmdpi.com Each peptide is synthesized on a resin contained within a porous polypropylene (B1209903) bag. rsc.org These "tea bags" can be combined for common steps like washing and deprotection, and then separated for the individual amino acid coupling steps. nih.govnih.gov This method is efficient for producing peptide libraries and for methodological studies comparing different synthesis conditions. csic.es It significantly reduces the amount of reagents and solvents used. mdpi.comrsc.org
Pseudoprolines: To overcome aggregation issues, which can lead to poor coupling efficiency and low yields, pseudoproline dipeptides are incorporated into the peptide sequence. chempep.comwikipedia.orgnih.gov These are dipeptides derived from serine, threonine, or cysteine that are reversibly protected to form a proline-like ring structure. chempep.combachem.com This introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that cause aggregation. chempep.com Pseudoprolines are compatible with Fmoc-SPPS and are cleaved during the final TFA treatment to yield the native serine or threonine residue. bachem.compeptide.com Their use can dramatically improve the quality and yield of synthesized peptides. wikipedia.org
Backbone Protection: Another strategy to prevent aggregation is the reversible modification of the peptide backbone itself. nih.govpeptide.com Protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) can be introduced on the amide nitrogen of an amino acid residue. nih.govpeptide.com This protection disrupts the hydrogen bonding between peptide chains that leads to aggregation. peptide.com Like pseudoprolines, these backbone protecting groups are typically removed during the final acid cleavage step. nih.gov
Engineering Peptides with Enhanced or Novel Functionalities
The incorporation of non-standard amino acids like o-tyrosine is a powerful tool for designing peptides with improved or entirely new biological properties.
Design of Bioactive Peptides and Peptidomimetics
The synthesis of bioactive peptides and peptidomimetics often involves the introduction of unnatural amino acids to enhance properties such as receptor affinity, selectivity, and metabolic stability. rsc.orgunimi.it this compound and other tyrosine analogues can be used to create peptides with tailored functions. For example, the substitution of tyrosine with other aromatic amino acids has been shown to modulate the biological activity of peptides. researchgate.net
Research has demonstrated that modifications to the tyrosine residue can have a significant impact on the bioactivity of peptides. For instance, in the design of somatostatin (B550006) analogues, replacing phenylalanine with tyrosine at position 3 resulted in a significantly higher affinity for the sst2 receptor. researchgate.net The ability to synthesize peptides with specific modifications using building blocks like this compound is crucial for developing new therapeutic agents and molecular probes. mtoz-biolabs.com
Impact of Tyrosine Analogues on Peptide Conformation and Activity
The substitution of tyrosine with its analogues can profoundly influence the three-dimensional structure (conformation) of a peptide, which in turn dictates its biological activity. nih.govaai.org The position and nature of the substituent on the aromatic ring of tyrosine can alter the peptide's ability to bind to its target receptor.
Research Findings on Tyrosine Analogue Impact:
| Peptide/System | Modification | Observed Impact |
| Insulin Analogues | Replacement of TyrB26 with phenylalanine or histidine. | Phenylalanine replacement had no significant effect on activity, while histidine replacement dramatically increased binding affinity. acs.org |
| Oxytocin Analogues | Methyl substitution at the ortho, meta, or para position of the tyrosine aromatic ring. | Substitution at the ortho and meta positions led to a loss of intrinsic activity, converting the agonists into antagonists. researchgate.net |
| Angiotensin II Analogues | Introduction of 3-chlorotyrosine. | Deprotonation of the phenolic group hindered receptor binding but did not affect the triggering of the biological response. nih.gov |
| Tau Peptide | Phosphorylation of tyrosine versus serine. | Tyrosine phosphorylation resulted in significant conformational changes, whereas serine phosphorylation had minimal structural impact. nih.gov |
| Endomorphin-1 | Introduction of trifluoromethylthiolated tyrosine (CF3S-Tyr). | A remarkable enhancement of the local hydrophobicity of the peptide was observed. acs.org |
| Neurotensin (B549771) (NT) | Restraining the dynamics of the Y11 side chain using a constrained analogue. | The flexibility of the tyrosine side chain was found to be required for receptor activation, with the constrained analogue acting as an antagonist. nih.gov |
These studies underscore that even subtle changes to the tyrosine residue, such as altering the position of a methyl group or introducing a halogen, can switch a peptide from an agonist to an antagonist or significantly alter its binding affinity and conformation. aai.orgresearchgate.net The ability to incorporate analogues like this compound through SPPS provides a powerful method to probe these structure-activity relationships and design peptides with precisely controlled functionalities.
Peptide Cleavage and Modification Strategies
Bioconjugation Strategies
Bioconjugation, the covalent linking of two biomolecules, is a fundamental technique for creating advanced therapeutics, diagnostics, and research tools. Tyrosine residues, due to their unique chemical properties and relatively low abundance on protein surfaces, have emerged as valuable targets for these strategies. rsc.orgroyalsocietypublishing.org
Fmoc-tyrosine derivatives are essential building blocks that enable the introduction of tyrosine and its analogs into synthetic peptides, which can then be used for bioconjugation. chemimpex.comchemimpex.com These derivatives are designed for use in SPPS, where the Fmoc protecting group ensures the stepwise assembly of the peptide chain. chemimpex.com The true utility for bioconjugation, however, often lies in modifications made to the tyrosine side chain's phenolic hydroxyl group.
Researchers have synthesized a variety of Fmoc-tyrosine derivatives with different protecting or functional groups on the side chain, such as allyl, tert-butyl (tBu), or trifluoromethylthiol (CF3S) groups. caymanchem.comchemimpex.comnih.gov These groups serve distinct purposes. For instance, the allyl group on Fmoc-O-allyl-tyrosine provides a handle for selective chemical reactions, allowing for the precise attachment of other molecules after the peptide has been synthesized. chemimpex.comchemimpex.com Similarly, the synthesis of Fmoc-protected trifluoromethylthiolated tyrosine (Fmoc-(CF3S)Tyr) creates a highly hydrophobic building block that can be incorporated into peptides to enhance their properties and provide a site for further modification. nih.govacs.org These derivatives are crucial for designing peptides intended for specific functions, such as targeted drug delivery systems or biosensors, by allowing for the covalent linkage of the peptide to drugs, labels, or surfaces. chemimpex.comchemimpex.com
| Fmoc-Tyrosine Derivative | Side Chain Group | Key Application in Bioconjugation | Source(s) |
| Fmoc-L-tyrosine | Hydroxyl (-OH) | Standard building block for incorporating tyrosine. The phenol (B47542) can be a target for subsequent modification. | chemimpex.com |
| Fmoc-Tyr(tBu)-OH | tert-butyl (-tBu) | Protects the hydroxyl group during synthesis to prevent side reactions. caymanchem.com | caymanchem.com |
| Fmoc-O-allyl-tyrosine | Allyl | Provides a reactive handle for selective functionalization and linking of biomolecules post-synthesis. | chemimpex.com, chemimpex.com |
| Fmoc-(CF3S)Tyr | Trifluoromethylthiol (-SCF3) | Introduces a highly hydrophobic, fluorinated moiety for peptide modification and serves as a unique building block. nih.gov | nih.gov, acs.org |
Achieving site-selective modification on native proteins is a significant challenge in chemical biology. royalsocietypublishing.org Tyrosine has become an attractive target for this purpose because it is generally less abundant on protein surfaces than residues like lysine, and its phenol side chain has unique reactivity. rsc.orgroyalsocietypublishing.org This allows for the development of chemical methods that can modify a single, accessible tyrosine residue with high precision. rsc.org
Several advanced strategies have been developed to exploit this. One prominent method is photoredox catalysis, often referred to as a "tyrosine click reaction". acs.orgprinceton.edu This approach uses a photocatalyst, such as lumiflavin, which, when activated by light, can selectively activate a surface-exposed tyrosine residue for coupling with a partner molecule, including those with bioorthogonal handles for "click chemistry". princeton.edu This enables the direct, single-step installation of functional tags onto native proteins without the need for genetic engineering. princeton.eduresearchgate.net Other methods include enzymatic oxidation, where an enzyme like tyrosinase oxidizes a tyrosine to a reactive ortho-quinone, which can then be captured by a specific chemical partner. rsc.orgresearchgate.net These techniques that target surface-exposed and chemically favorable tyrosine residues have been successfully used to create homogenous antibody-drug conjugates (ADCs) and labeled proteins for in-vivo imaging. rsc.orgacs.org
| Strategy | Mechanism | Key Features | Source(s) |
| Photoredox Catalysis (Tyrosine Click Reaction) | A photocatalyst (e.g., lumiflavin) is excited by light and mediates the reaction between a surface-exposed tyrosine and a labeling reagent. | Single-step modification of native proteins; can install bioorthogonal handles; high site-selectivity. | acs.org, princeton.edu |
| Enzymatic Oxidation | Tyrosinase catalyzes the oxidation of a tyrosine's phenol group to a reactive o-quinone, which is then trapped by a nucleophile. | Proceeds under mild, biocompatible conditions; can target specific tyrosine residues (e.g., N-terminal). | rsc.org, researchgate.net |
| Diazonium Coupling | Diazonium salts react with the electron-rich phenol ring of tyrosine. | One of the earlier methods; can have chemoselectivity issues with other residues like histidine. | rsc.org |
Role in Supramolecular Chemistry and Advanced Materials Research
Fmoc-Tyrosine Derivatives in Self-Assembly Processes
The self-assembly of Fmoc-tyrosine derivatives is a well-documented phenomenon, driven by a concert of intermolecular interactions. These processes can be finely tuned by external stimuli, offering a high degree of control over the resulting supramolecular structures.
The self-assembly of Fmoc-peptides is primarily driven by two key non-covalent interactions: aromatic stacking and hydrogen bonding. rsc.orgchemrxiv.orgfrontiersin.org
Hydrogen Bonding: The peptide backbone, with its amide and carboxyl groups, provides sites for intermolecular hydrogen bonding. This leads to the formation of β-sheet-like arrangements, which are a common secondary structure in self-assembled peptide systems. rsc.orgd-nb.info The hydroxyl group on the tyrosine ring can also act as both a hydrogen bond donor and acceptor, further stabilizing the fibrillar network. mdpi.coma2bchem.com In Fmoc-DL-o-tyrosine, the proximity of the hydroxyl group to the peptide backbone in the ortho position might influence the hydrogen bonding network differently compared to the more common para-tyrosine.
The interplay of these interactions results in the formation of elongated, fibrillar nanostructures that can entangle to form a three-dimensional network. mdpi.com
Enzymatic reactions offer a powerful tool for triggering the self-assembly of Fmoc-peptide derivatives in a highly specific and controlled manner. nih.govbiosynth.com A common strategy involves the use of a phosphatase enzyme to dephosphorylate a soluble, phosphorylated precursor, such as Fmoc-O-phospho-L-tyrosine. researchgate.net The removal of the charged phosphate (B84403) group generates the less soluble Fmoc-tyrosine, which then self-assembles into nanofibers and can lead to hydrogelation. rsc.orgnih.gov
This enzyme-instructed self-assembly (EISA) can be applied to create nanostructures in situ, even within a cellular environment. biosynth.comrsc.org While not specifically demonstrated for this compound, it is conceivable that a phosphorylated precursor of o-tyrosine could be synthesized and used in a similar enzymatic triggering process. The enzyme thermolysin has also been used to catalyze both the formation and hydrolysis of peptide bonds, offering another route to control the assembly and disassembly of Fmoc-peptide systems. researchgate.net
The self-assembly of Fmoc-tyrosine derivatives is highly sensitive to the pH of the solution. Typically, the Fmoc-amino acid is dissolved at a high pH where the carboxylic acid group is deprotonated and the molecule is soluble. wuxiapptec.com A gradual lowering of the pH, for instance through the slow hydrolysis of glucono-δ-lactone (GdL), protonates the carboxylate group. google.comresearchgate.net This reduction in charge diminishes the molecule's solubility and promotes self-assembly into a hydrogel network. google.comresearchgate.net A derivative of 3-nitrotyrosine, another ortho-substituted tyrosine, has been shown to form hydrogels across a wide pH range from 4.5 to 8.5. researchgate.net
The addition of salts can also induce or modulate the hydrogelation of Fmoc-peptides. The ions can screen electrostatic repulsions between the charged molecules, thereby promoting aggregation and the formation of a gel network.
Enzyme-Controlled Self-Assembly.
Development of Functional Supramolecular Materials
The self-assembling properties of Fmoc-tyrosine derivatives have been harnessed to create a variety of functional materials with potential applications in research and technology.
The ability of Fmoc-tyrosine derivatives to form hydrogels under biocompatible conditions makes them attractive materials for various research applications, including 3D cell culture and tissue engineering. scbt.com These hydrogels are typically composed of a network of entangled nanofibers that mimic the extracellular matrix. chemrxiv.org
The mechanical properties of these hydrogels can be influenced by the specific amino acid used. For instance, hydrogels formed from Fmoc-L-tyrosine have been shown to have a significantly higher storage modulus compared to those from Fmoc-phenylalanine, indicating a more rigid network. google.com A study on tyrosine enantiomers revealed that fibrils of L-tyrosine have a Young's modulus of approximately 42 GPa, which is significantly higher than that of D-tyrosine (∼22 GPa) and the racemic DL-tyrosine mixture (∼21 GPa). mdpi.com This suggests that a hydrogel made from this compound might exhibit different mechanical properties compared to its enantiomerically pure counterparts due to potential disruptions in the crystal packing of the racemic mixture. mdpi.comwuxiapptec.com
The table below summarizes the mechanical properties of self-assembled fibrils from different tyrosine enantiomers.
| Tyrosine Enantiomer | Average Point Stiffness (N/m) | Young's Modulus (GPa) |
| L-tyrosine | 454 ± 27 | ~42 |
| D-tyrosine | 234 ± 13 | ~22 |
| DL-tyrosine | 228 ± 36 | ~21 |
| Data sourced from a study on the self-assembly of tyrosine enantiomers. mdpi.com |
The incorporation of photoactive moieties into self-assembling peptide systems opens up possibilities for the development of novel optoelectronic materials. The aromatic nature of both the Fmoc group and the tyrosine side chain provides a foundation for creating materials with interesting photophysical properties.
Modifications involving the coupling of tyrosine with coumarin (B35378) derivatives have been explored to create functional polymers with potential applications in optoelectronics. acs.org These hybrid materials can exhibit efficient intramolecular charge transfer, a key property for semiconducting devices. acs.org While specific research on this compound-coumarin modifications is not available, the principles of designing such materials could be applied. The synthesis of fluorescent unnatural amino acids by extending the π-conjugation of L-tyrosine has also been reported, offering another avenue for creating photoactive self-assembling systems.
Furthermore, a study on tyrosine enantiomers showed that films made from L-tyrosine fibrils are highly transparent, whereas those from D-tyrosine and DL-tyrosine are opaque. mdpi.com This stark difference in optical properties based on chirality highlights the potential for tuning the optical characteristics of materials derived from this compound. mdpi.com
Analytical and Spectroscopic Characterization in Research Contexts
Chromatographic Techniques for Derivative Analysis
Chromatographic methods are indispensable for the analysis of Fmoc-DL-o-tyrosine, providing detailed information on its purity, the progress of reactions involving it, and the composition of resulting products.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of chemical reactions, such as peptide synthesis. scielo.br The purity of commercially available Fmoc-protected amino acids, including tyrosine derivatives, is routinely determined by HPLC, with purities often exceeding 98%. sigmaaldrich.comvwr.com For instance, Fmoc-L-Tyr(tBu)-OH is available with a purity of ≥98.0% as determined by HPLC. sigmaaldrich.com Similarly, Fmoc-L-tyrosine and Fmoc-O-allyl-L-tyrosine are offered with purities of ≥97% and ≥98% respectively, confirmed by HPLC. chemimpex.comchemimpex.com Chiral HPLC can achieve even higher purity assessments, with some products reaching ≥99.5%. chemimpex.com
In the context of solid-phase peptide synthesis (SPPS), HPLC is an essential tool for monitoring the efficiency of coupling and deprotection steps. nih.govgoogle.com For example, during the synthesis of sulfotyrosine-containing peptides, HPLC is used to monitor the conversion of intermediates, ensuring the reaction proceeds to completion. nih.gov The technique is also used to check for the formation of impurities, such as dipeptides (e.g., Fmoc-Gly-Gly-OH), which can arise during the initial loading of the amino acid onto the resin. imperial.ac.uk Furthermore, after the synthesis and cleavage of peptides from the resin, reversed-phase HPLC (RP-HPLC) is the primary method for purifying the crude product and analyzing its purity. sigmaaldrich-jp.com
The choice of mobile phase and column is critical for achieving optimal separation. Typically, a gradient elution with a mixture of water and acetonitrile, often containing trifluoroacetic acid (TFA), is used for the analysis of Fmoc-amino acids and peptides. imperial.ac.uk
Mass Spectrometry (MS) and HPLC-MS for Product Identification and Sequencing
Mass spectrometry (MS), particularly when coupled with HPLC (HPLC-MS), is a powerful technique for the identification and sequencing of peptides containing this compound. mdpi.com MS provides the mass-to-charge ratio (m/z) of the molecule, which allows for the confirmation of its molecular weight. In peptide synthesis, electrospray ionization (ESI) is a common MS technique used to characterize the final peptide product. sigmaaldrich-jp.com For example, in the synthesis of a sulfated peptide, ES-MS was used to confirm the mass of the target peptide. sigmaaldrich-jp.com
When analyzing peptides, MS can be used to sequence the amino acids. This is particularly important for verifying the correct incorporation of Fmoc-o-tyrosine into a peptide chain. The fragmentation pattern of the peptide in the mass spectrometer provides information about its amino acid sequence. rsc.org However, challenges can arise, as some modifications, like tyrosine sulfation, can be unstable and fragment during MS analysis. sigmaaldrich-jp.com
HPLC-MS combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures. This is invaluable in peptide synthesis, where the crude product can contain various byproducts and unreacted starting materials. mdpi.com The use of HPLC-MS allows for the separation of these components before they enter the mass spectrometer, leading to cleaner mass spectra and more reliable identification.
Chiral Analysis of Tyrosine Enantiomers (e.g., Trapped Ion Mobility Spectrometry, derivatization for chiral discrimination)
Since this compound is a racemic mixture, containing both the D- and L-enantiomers, chiral analysis is essential to distinguish between them. Various techniques are employed for this purpose.
Trapped Ion Mobility Spectrometry (TIMS) is an advanced gas-phase separation technique that can differentiate between chiral molecules. mdpi.comresearchgate.netacs.org TIMS separates ions based on their size, shape, and charge. acs.org For chiral analysis, enantiomers are often converted into diastereomers through derivatization with a chiral reagent or by forming non-covalent complexes with a chiral selector. mdpi.comrsc.org These diastereomers have different collision cross-sections and can be separated by TIMS. rsc.org For example, derivatization of amino acids with (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) allows for the separation of the resulting diastereomers by TIMS-TOFMS. acs.org
Derivatization for chiral discrimination is a common strategy in chromatography. nih.gov By reacting the amino acid enantiomers with a chiral derivatizing agent, diastereomers are formed which can then be separated by standard HPLC. nih.govnih.gov Common chiral derivatizing agents include Marfey's reagent (FDAA), Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, and o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol like isobutyryl-L-cysteine (IBLC). nih.govnih.gov The resulting diastereomers exhibit different retention times on a reversed-phase HPLC column, allowing for their separation and quantification. oup.com
Chiral stationary phases (CSPs) in HPLC offer a direct method for separating enantiomers without derivatization. sigmaaldrich.com These columns contain a chiral selector immobilized on the stationary phase. When a racemic mixture passes through the column, the enantiomers interact differently with the CSP, leading to different retention times. Cyclodextrin-based and Pirkle-type columns are examples of CSPs used for amino acid enantioseparation. mdpi.com
Advanced Spectroscopic Probes of Structure and Interaction
Spectroscopic techniques provide valuable insights into the molecular structure, integrity, and electronic properties of this compound.
Vibrational Spectroscopy (IR, Raman) for Molecular Integrity and Hydrogen Bonding
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to confirm the molecular integrity of this compound by identifying its characteristic functional groups.
Raman Spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. The Fmoc group itself is a good Raman reporter, making it useful for analyzing peptide functionalization and enzymatic cleavage. rsc.org The Raman spectrum of an Fmoc-containing peptide will show distinct peaks corresponding to the Fmoc group, which can be monitored to follow reactions. rsc.org Raman spectroscopy can also be used to study hydrogen bonding interactions, which are crucial for the structure and function of peptides. mdpi.com
UV-Vis Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule and to quantify its concentration. The fluorenyl group of the Fmoc protecting group has a strong chromophore that absorbs UV light at specific wavelengths, typically around 265 nm and 300 nm. scielo.brrsc.org This property is exploited for the quantitative determination of Fmoc-protected compounds.
The concentration of Fmoc groups can be determined by cleaving the Fmoc group with a base like piperidine (B6355638), which forms a dibenzofulvene-piperidine adduct. This adduct has a characteristic UV absorbance maximum around 301 nm, and its concentration can be calculated using the Beer-Lambert law. mostwiedzy.pl This method is widely used to quantify the loading of the first amino acid onto a solid support in SPPS. mostwiedzy.pl
Furthermore, the UV-Vis absorption properties of tyrosine-containing peptides can be sensitive to their local environment, making them useful probes for studying peptide conformation and interactions. rsc.org
Data Tables
Table 1: HPLC Purity of Fmoc-Tyrosine Derivatives
| Compound | Purity (%) | Analytical Method |
|---|---|---|
| Fmoc-L-Tyr(tBu)-OH | ≥98.0 | HPLC sigmaaldrich.com |
| Fmoc-L-tyrosine | ≥97 | HPLC chemimpex.com |
| Fmoc-O-allyl-L-tyrosine | ≥98 | HPLC chemimpex.com |
| Fmoc-L-Tyr(tBu)-OH | ≥99.5 | Chiral HPLC chemimpex.com |
Table 2: Spectroscopic Data for Fmoc-Tyrosine Derivatives
| Compound/Group | Technique | Wavelength/Wavenumber | Observation |
|---|---|---|---|
| Fmoc Group | UV-Vis Spectroscopy | ~265 nm, ~300 nm | Characteristic absorbance peaks scielo.brrsc.org |
| Dibenzofulvene-piperidine adduct | UV-Vis Spectroscopy | ~301 nm | Used for quantification of Fmoc group mostwiedzy.pl |
| Fmoc-protected amino acids | IR Spectroscopy | Characteristic C=O and aromatic ring vibrations scielo.br | |
| Fmoc Group | Raman Spectroscopy | Strong Raman reporter signals rsc.org |
Fluorescence Spectroscopy for Exposure and Environmental Sensing
Fluorescence spectroscopy is a highly sensitive analytical technique utilized to investigate the properties of fluorescent molecules, known as fluorophores. In the context of this compound, both the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the tyrosine residue possess intrinsic fluorescence, making this technique particularly valuable. ontosight.ainih.gov The fluorenyl group of Fmoc is a strong fluorophore, while tyrosine's fluorescence originates from its phenolic side chain. ontosight.aiatlantis-press.com This dual fluorescence allows researchers to monitor changes in the local environment of the molecule, forming the basis for its application in sensing.
The fluorescence of Fmoc-protected amino acids can be modulated by various external factors, including solvent polarity, pH, and the presence of specific ions or molecules. nih.govrsc.org Research has demonstrated that derivatives of Fmoc-protected amino acids can act as fluorescent chemosensors. For instance, synthetic derivatives featuring urea (B33335) side-chains have been shown to detect anions such as bicarbonate (HCO₃⁻) and dihydrogenphosphate (H₂PO₄⁻). researchgate.net In these systems, the binding of an anion to the sensor molecule leads to a significant change in its fluorescence emission, typically quenching (a decrease in intensity) or a spectral shift. researchgate.netmdpi.com For example, the emission of an Fmoc-aspartic acid derivative is strongly quenched by HCO₃⁻ or H₂PO₄⁻, with corresponding fluorescence bands observed at 475 and 579 nm. researchgate.net
The sensitivity of tyrosine's fluorescence to its environment is also a key factor. The emission properties of tyrosine-derived unnatural amino acids have been shown to be responsive to pH and redox stimuli. nih.gov For example, the fluorescence emission of one such compound shifts from 440 nm at pH 4.0 to 520 nm at pH 9.0, demonstrating its utility as a pH sensor. nih.gov This principle allows this compound and related compounds to be used as probes for detecting changes in environmental conditions. The formation of dityrosine (B1219331) cross-links, which can be catalyzed by light, results in new fluorescent signatures, with emission peaks appearing around 430 nm. rsc.org This phenomenon can be exploited for sensing applications that rely on photo-induced changes.
The table below summarizes typical spectroscopic data for fluorescent amino acid derivatives used in sensing applications.
| Compound/System | Excitation (λex) | Emission (λem) | Stokes Shift (cm⁻¹) | Application/Observation |
| Fmoc-protected amino acids (general) | 290 nm | 300-600 nm | N/A | General analysis of self-assembly in aqueous solutions. rsc.org |
| Tyrosine | 274 nm | ~304 nm | N/A | Intrinsic fluorescence used as a baseline for protein and peptide studies. atlantis-press.com |
| Phenylalanine-derived hydrazone | 382 nm | 528 nm | 6486 | High fluorescence quantum yield (0.86), attractive for probe development. mdpi.com |
| Anion Sensor (Asp-derivative) | N/A | 475 & 579 nm | N/A | Emission bands corresponding to the anion complex and deprotonated sensor in the presence of bicarbonate. researchgate.net |
| Photo-cross-linked Tyrosine (dityrosine) | 280 nm | 430 nm | N/A | Characteristic emission of the dityrosine moiety, used to monitor cross-linking. rsc.org |
Circular Dichroism (CD) for Conformational Analysis and Self-Assembly
Circular Dichroism (CD) spectroscopy is an essential tool for studying the chiral properties and secondary structure of molecules like this compound. This technique measures the differential absorption of left- and right-circularly polarized light, providing insights into the molecular conformation and supramolecular organization of peptides. researchgate.netnih.govnih.gov
For Fmoc-protected amino acids, self-assembly is a key process driven by a combination of non-covalent interactions, including π-π stacking of the aromatic fluorenyl groups and hydrogen bonding between the amino acid residues. acs.orgfrontiersin.org CD spectroscopy is highly sensitive to the chiral arrangement that results from this self-assembly. The resulting nanostructures, such as nanofibers or β-sheets, produce characteristic CD signals. acs.orgresearchgate.net
In many studies of Fmoc-peptide self-assembly, a strong negative CD band around 215–220 nm is observed, which is a hallmark of β-sheet secondary structures. frontiersin.orgresearchgate.net For example, a self-assembling Fmoc-tripeptide hydrogel coating displayed a strong negative band at 215 nm, confirming a β-sheet organization. frontiersin.org Additionally, CD spectra of Fmoc-tyrosine derivatives often show complex signals in the near-UV region (250–320 nm). These peaks are attributed to the induced chirality of the non-chiral fluorenyl group as it stacks in a specific, ordered manner during self-assembly, as well as contributions from the chiral tyrosine residue. researchgate.netresearchgate.net
The conformational state of peptides containing Fmoc-tyrosine can be analyzed under various conditions, such as in different solvents or at different concentrations, to understand structural transitions. nih.govnih.gov For instance, CD studies can monitor the equilibrium between a disordered, random coil conformation and an ordered, self-assembled state like a β-hairpin or coiled-coil. nih.govfrontiersin.org The spectra for Fmoc-tripeptides have shown minima at 218 nm or 220 nm, which are ascribed to β-sheet structures. researchgate.net The absence or presence of such features allows for a detailed interpretation of the molecular arrangement. researchgate.net
The table below presents characteristic CD spectral data for Fmoc-amino acid derivatives and their structural interpretations.
| Compound/System | CD Signal Wavelength(s) | Structural Interpretation |
| Fmoc-RGD | Minimum at ~220 nm | Indicates the presence of a β-sheet secondary structure. researchgate.net |
| Fmoc-FFY Hydrogel | Strong negative band at 215 nm | Characteristic of a β-sheet dominated structure. frontiersin.org |
| Fmoc-Tyrosine (Fmoc-Y) | Peaks at 200-240 nm | Attributed to the chirality of the tyrosine component. researchgate.net |
| Fmoc-Y (Assembled) | Peaks in near UV (250-300 nm) | Represents induced chirality of the Fmoc-group due to ordered π-π stacking. researchgate.net |
| Fmoc-YL, Fmoc-YY-NH₂ | Negative peak at ~205 nm | Illustrates a predominantly β-sheet arranged secondary structure. chinesechemsoc.org |
Computational and Theoretical Investigations
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are instrumental in exploring the dynamic nature of Fmoc-tyrosine systems, from single molecules to large supramolecular assemblies.
The conformation of peptides containing Fmoc-tyrosine is critical to their function and self-assembly properties. Computational studies have been employed to analyze the conformational preferences of these molecules. For instance, two-dimensional NMR methods, complemented by computational modeling, have been used to determine the cis-trans equilibrium around the peptide bond in model tripeptides containing tyrosine. acs.org These studies reveal that the ratio of cis to trans conformers is heavily dependent on the configuration of the amino acids involved in the peptide bond. acs.org
Table 1: Interaction Energies of Fmoc-Amino Acids with SWNTs from MD Simulations scienceopen.com Note: This table is illustrative, based on findings that rank interaction strengths. Exact energy values can vary based on simulation parameters.
| Fmoc-Amino Acid Derivative | Average Interaction Strength Ranking | Predominant Interactions |
|---|---|---|
| Fmoc-Cysteine (Trityl protected) | 1 (Strongest) | π-π stacking, S-π interactions |
| Fmoc-Tryptophan | 2 | π-π stacking |
| Fmoc-Tyrosine | 3 | π-π stacking, H-bonding |
| Fmoc-Phenylalanine | 4 | π-π stacking |
| Fmoc-Histidine | 5 | π-π stacking |
| Fmoc-Glycine | 6 (Weakest) | van der Waals forces |
Molecular docking and MD simulations are crucial for understanding how Fmoc-tyrosine-containing peptides act as ligands for biological receptors. These computational methods can predict binding modes, affinities, and the specific interactions that stabilize the ligand-receptor complex.
Studies on cyclic opioid peptidomimetics, where a tyrosine residue is critical for activity, have used molecular docking and MD simulations to rationalize the observed binding affinities and receptor activation data. nih.govresearchgate.net For example, in analogs of the peptide RP-170, simulations showed that the tyrosine residue's phenolic side chain forms key interactions within the opioid receptor binding pocket. nih.gov Similarly, computational investigations were used to explore an allosteric binding pocket in the neurotensin (B549771) receptor subtype 1 (NTS1) using bitopic peptides derived from the C-terminal fragment of neurotensin, which includes a tyrosine residue. researchgate.net These studies demonstrate the structural plasticity of the receptor's binding cavity. researchgate.net
A small library of Fmoc-protected 3-arylated tyrosines was synthesized and incorporated into novel neurotensin receptor ligands. researchgate.net The resulting isomers showed high affinity for the human NTS2 receptor, and computational studies helped to understand how the configuration at position 11 (the modified tyrosine) dictates subtype selectivity. researchgate.net
Understanding how enzymes recognize and process substrates containing Fmoc-tyrosine is vital for applications in biocatalysis and drug development. Computational modeling provides a window into these dynamic processes.
The role of the enzyme thermolysin in the controlled self-assembly of Fmoc-dipeptides has been investigated. chinesechemsoc.org Molecular modeling revealed that the tyrosine residue of the substrate forms strong interactions, including hydrogen bonds and π-π stacking, with key residues (Y110, Y157, H231, and F114) in the enzyme's active site. chinesechemsoc.org These specific interactions are crucial for the enzyme's catalytic action, which can be bidirectional (hydrolysis or condensation) depending on the substrate design. chinesechemsoc.org The hydrophobicity of the amino acid residues was found to affect the binding capability and subsequent catalytic efficiency. chinesechemsoc.org
Furthermore, Fmoc-tyrosine derivatives, such as Fmoc-Tyr(PO3H2)-OH, are essential building blocks for synthesizing phosphotyrosyl (pY) peptides. nih.gov These peptides are used as substrates to determine the specificity of protein tyrosine phosphatases (PTPs), a class of enzymes central to cell signaling. nih.gov Computational methods can complement these experimental assays by modeling the enzyme-substrate complex to elucidate the structural basis of the observed specificity.
Fmoc-tyrosine is well-known for its ability to self-assemble into various supramolecular structures, including nanofibers, hydrogels, and nanoparticles. acs.orgnih.govmdpi.com MD simulations are a key tool for elucidating the mechanisms behind this phenomenon.
Simulations have shown that the self-assembly of Fmoc-amino acids is primarily driven by a combination of π–π stacking between the aromatic Fmoc groups and hydrogen bonding involving the carboxylic acid and amide functionalities. acs.orgnih.govresearchgate.net Computational studies on the self-assembly of Fmoc-tryptophan, a related aromatic amino acid, highlighted the critical role of these interactions in tuning the final morphology of the assembled structures. researchgate.net
For Fmoc-tyrosine, the hydroxyl group on the phenyl ring introduces an additional site for hydrogen bonding, influencing its self-assembly behavior compared to Fmoc-phenylalanine. mdpi.comroyalsocietypublishing.org MD simulations can model the aggregation process, showing how individual molecules first form small oligomers that then grow into larger, ordered structures like β-sheets, which subsequently entangle to form nanofibers. researchgate.netresearchgate.net These models are consistent with experimental data from techniques like transmission electron microscopy and X-ray diffraction. researchgate.net A proposed mechanism for the transformation of nanofibers into nanoparticles involves a two-step process of nucleation and growth, which can be influenced by co-assembling with other Fmoc-amino acids. acs.orgnih.gov
Enzyme-Substrate Interactions and Catalytic Mechanisms.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, bonding, and spectroscopic properties of Fmoc-tyrosine.
These methods have been successfully applied to compute the ¹⁷O NMR parameters for Fmoc-L-tyrosine. ualberta.ca By performing geometry optimizations and subsequent NMR parameter calculations with an appropriate basis set, researchers can obtain computed values for the chemical shift anisotropy (CSA) tensor and the electric field gradient (EFG) tensor that are in good agreement with experimental solid-state NMR data. ualberta.ca
Table 2: Comparison of Experimental and Computed ¹⁷O NMR Parameters for Fmoc-L-Tyrosine ualberta.ca This table represents the type of data generated from quantum chemical calculations and compared with experimental results. Values are illustrative.
| Parameter | Oxygen Site | Experimental Value | Computed Value (DFT) |
|---|---|---|---|
| Quadrupolar Coupling Constant (Cq) / MHz | Carbonyl (CO) | 9.1 | 9.3 |
| Quadrupolar Coupling Constant (Cq) / MHz | Hydroxyl (COH) | 7.5 | 7.8 |
| Chemical Shift Anisotropy (δaniso) / ppm | Carbonyl (CO) | 550 | 545 |
| Chemical Shift Anisotropy (δaniso) / ppm | Hydroxyl (COH) | 210 | 215 |
Quantum chemical calculations are also used for the vibrational analysis of tyrosine-containing dipeptides, helping to assign bands in experimental IR and Raman spectra. medchemexpress.com Such analyses, combined with solid-state IR-LD spectroscopy, provide a comprehensive understanding of the molecule's structure and hydrogen-bonding network. medchemexpress.com Additionally, these computational methods are used alongside LC-MSⁿ studies to help characterize complex molecules, such as cyclic peptidomimetics containing tyrosine. nih.gov
Structure-Property Relationship Predictions
A major goal of computational chemistry is to predict how a molecule's structure dictates its macroscopic properties. For Fmoc-tyrosine, this involves forecasting its self-assembly behavior, biological activity, and hydrophobicity based on structural modifications.
Fmoc-amino acids are considered excellent model systems for studying these relationships. royalsocietypublishing.org For example, the simple difference of a hydroxyl group between Fmoc-tyrosine and Fmoc-phenylalanine leads to remarkably different self-assembly behaviors and gel properties, with Fmoc-tyrosine forming distinct fiber and crystal phases. mdpi.comroyalsocietypublishing.org Computational models can help explain these differences by quantifying the changes in intermolecular interaction energies.
In drug design, computational tools are used to predict properties like the partition coefficient (logP), which is a measure of hydrophobicity. In a study of somatostatin (B550006) analogs, where phenylalanine was replaced by the more hydrophilic tyrosine, logP values were calculated to understand how this structural change would affect the molecule's properties. nih.gov Similarly, the incorporation of trifluoromethylthio groups into Fmoc-tyrosine was shown to remarkably enhance local hydrophobicity, a property that can be quantified and predicted using computational methods to aid in the rational design of bioactive peptides. nih.govacs.org
Future Directions and Emerging Research Avenues
Innovations in Synthesis and Derivatization Strategies
The future development of Fmoc-DL-o-tyrosine applications is intrinsically linked to advancements in its synthesis and the expansion of its derivative library. Current research into tyrosine modification provides a roadmap for promising future investigations into the ortho-isomer.
Future synthetic strategies are expected to focus on creating a diverse portfolio of this compound derivatives. Drawing inspiration from established methods for p-tyrosine, derivatization of the o-hydroxyl group could yield building blocks with unique properties. For instance, the introduction of photocleavable "caging" groups, such as the o-nitrobenzyl group, would allow for the synthesis of peptides whose activity can be triggered by light, offering precise spatiotemporal control. nih.gov Similarly, strategies for producing fluorosulfated tyrosine can be adapted to create sulfated o-tyrosine peptides, which are important for studying protein-protein interactions. nih.gov
Furthermore, the synthesis of halogenated derivatives, particularly iodo-o-tyrosine, presents a compelling avenue for innovation. researchgate.net An orthogonally protected Fmoc-DL-iodo-o-tyrosine would serve as a versatile precursor for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of novel bi-aryl linkages within a peptide sequence directly on the solid phase. This opens the door to creating peptides with constrained conformations and unique pharmacological profiles.
Enzymatic and chemo-enzymatic methods also represent a frontier in derivatization. Tandem enzymatic reactions, such as using tyrosinase and catechol-O-methyltransferase, could offer a green and highly regioselective pathway to modify the o-tyrosine residue within a peptide chain, creating complex functionalities under mild conditions. researchgate.net Overcoming challenges such as potential side-product formation during peptide coupling will be crucial for the successful application of these novel building blocks. rsc.org
| Potential Derivatization Strategy | Reagents / Method (Projected) | Potential Application of Derivative | Source (Analogy) |
| Iodination | Silver Sulfate (B86663), N-Iodosuccinimide | Precursor for cross-coupling reactions (e.g., Suzuki) | researchgate.net |
| Phosphorylation | Phosphoramidites | Phosphatase-resistant peptide mimics for signaling studies | google.com |
| Sulfation | Fluorosulfation followed by hydrolysis | Mimicking post-translational modifications, drug design | nih.govgoogle.com |
| Photocleavable Caging | o-Nitrobenzyl bromide | Spatiotemporal control of peptide activity | nih.gov |
| Fluoromethylthiolation | Electrophilic SCF₃ reagents | Introduction of highly hydrophobic fluorinated groups | acs.org |
| Enzymatic Alkoxylation | Tyrosinase, COMT, AdoMet analogues | Site-specific modification of peptides in aqueous media | researchgate.net |
Expanding the Scope of Peptide Engineering with this compound
The incorporation of this compound into peptides is a strategic approach to move beyond the canonical amino acid toolkit and engineer peptides with enhanced or entirely new properties. The future impact of this compound lies in its ability to modulate peptide structure, stability, and function in predictable ways.
The ortho-position of the hydroxyl group, in contrast to the natural para-position, is expected to impose significant conformational constraints on the peptide backbone. This altered geometry can induce unique folds and secondary structures, which are critical for molecular recognition. Engineering peptides with o-tyrosine could therefore lead to the development of ligands with high affinity and selectivity for specific biological targets, such as G-protein-coupled receptors or enzymes.
Moreover, the use of a DL-racemic mixture is a key emerging strategy. The inclusion of D-amino acids is a well-established method for increasing the resistance of therapeutic peptides to proteolytic degradation by enzymes in the body. beilstein-journals.org A synthesis utilizing this compound would generate a library of diastereomeric peptides. This approach allows for the simultaneous exploration of conformational space and metabolic stability, accelerating the discovery of potent and durable peptide-based drug candidates. These modified peptides could find use as antipsychotics, analgesics, or agents in treating diseases of the central nervous system. google.com The unique functionalities of tyrosine derivatives also make them valuable in protein engineering and bioconjugation for creating novel therapeutics.
Novel Material Science Applications
The field of material science stands to benefit significantly from the unique self-assembly properties of peptides containing this compound. Aromatic and Fmoc-protected amino acids are known to form a variety of nanostructures, including hydrogels, fibers, and sheets, driven by hydrogen bonding and π-π stacking interactions. researchgate.netnih.govnih.gov
The distinct geometry of o-tyrosine is predicted to alter the packing and intermolecular interactions during self-assembly, leading to the formation of novel nano-architectures. nih.gov This could result in the creation of hydrogels with tunable mechanical properties, such as stiffness and elasticity, or nanofibers with different morphologies. These materials have potential applications in tissue engineering, regenerative medicine, and controlled drug delivery. oup.com For example, self-assembled scaffolds could mimic collagen and promote cell adhesion and proliferation for skin rejuvenation. oup.com
Furthermore, the phenolic group of tyrosine is redox-active, a property that can be harnessed to create functional materials. nih.govresearchgate.net Peptides rich in o-tyrosine could serve as templates for the synthesis of conductive polymer-peptide hybrid materials or for the biomineralization of inorganic nanoparticles. researchgate.netacs.org The ability to form dityrosine (B1219331) cross-links, either enzymatically or through UV irradiation, offers a pathway to fabricate robust, stable biomaterials. nih.gov Investigating how the ortho-isomer influences the efficiency of cross-linking and the properties of the resulting materials is a key area for future research. The proton-conducting properties of tyrosine-rich peptides also open avenues for their use in bio-inspired electronics and neuromorphic computing devices. rsc.org
Interdisciplinary Research Integrating Advanced Analytics and Computation
The exploration of this compound necessitates a deeply interdisciplinary approach, combining sophisticated analytical techniques with powerful computational modeling. This synergy will be essential for understanding and predicting the behavior of o-tyrosine-containing systems from the molecular to the macroscopic level.
Advanced Analytics: The use of a racemic building block results in complex mixtures of diastereomeric peptides. Advanced separation techniques, such as multidimensional high-performance liquid chromatography (HPLC) and chiral chromatography, will be indispensable for the isolation and characterization of individual isomers. High-resolution mass spectrometry will be crucial for sequencing and identifying post-translational modifications, including unexpected side reactions. pnas.org Spectroscopic methods like circular dichroism (CD) will be used to determine the secondary structure of these novel peptides in solution.
Computational Modeling: Computational chemistry offers a powerful lens through which to investigate these systems.
Molecular Dynamics (MD) simulations can predict the preferred conformations of o-tyrosine peptides and their binding modes with protein targets, providing a rational basis for drug design. plos.orgpeptide.com MD is also a key tool for modeling the self-assembly process of peptides into larger nanostructures, revealing the specific interactions that drive the formation of hydrogels and fibers. nih.gov
Quantum Mechanics (QM) and Density Functional Theory (DFT) calculations can be employed to study the electronic properties of o-tyrosine and its derivatives, which is vital for developing novel catalysts or electronic materials. researchgate.net These methods can also elucidate the mechanisms of derivatization reactions and predict the stability of modified peptides.
By integrating these advanced analytical and computational tools, researchers can establish clear structure-property relationships, accelerating the design and discovery of new molecules and materials based on this compound.
| Investigational Tool | Application in o-Tyrosine Research | Source (Analogy) |
| Molecular Dynamics (MD) Simulations | Predict peptide conformation, simulate self-assembly, model peptide-protein binding. | plos.orgnih.gov |
| Quantum Mechanics (QM) / DFT | Analyze reaction mechanisms, calculate electronic properties for materials. | researchgate.net |
| HPLC / Mass Spectrometry | Separate and identify peptide diastereomers, characterize derivatives. | pnas.org |
| Circular Dichroism (CD) Spectroscopy | Determine peptide secondary structure in solution. | oup.com |
| Rheometry | Characterize the mechanical properties of self-assembled hydrogels. | oup.com |
| Scanning/Transmission Electron Microscopy | Visualize the morphology of self-assembled nanostructures. | oup.com |
Q & A
Basic Research Questions
Q. What are the key considerations when incorporating Fmoc-DL-o-tyrosine into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The incorporation of Fmoc-DL-o-tyrosine requires careful handling of its hydroxyl group, which may participate in undesired side reactions. Use orthogonal protecting groups (e.g., tert-butyl for phenolic hydroxyl) to prevent β-elimination during Fmoc deprotection with piperidine . Monitor coupling efficiency via Kaiser tests or FT-IR spectroscopy, and optimize reaction times (typically 30–60 minutes) to ensure complete amino acid activation. Purification via reverse-phase HPLC is recommended to isolate peptides with high enantiomeric purity .
Q. How does the Fmoc protection strategy influence the synthesis and purification of tyrosine-containing peptides?
- Methodological Answer : The Fmoc group provides base-labile protection, enabling orthogonal deprotection in SPPS. For tyrosine derivatives, ensure compatibility with side-chain protecting groups (e.g., trityl or 2-chlorotrityl resins) to avoid premature cleavage. Post-synthesis, purify using preparative HPLC with a C18 column and a gradient of 0.1% TFA in water/acetonitrile. Analyze purity via LC-MS and MALDI-TOF to confirm molecular weight and absence of deletion sequences .
Q. What analytical techniques are recommended for verifying the purity and enantiomeric composition of Fmoc-DL-o-tyrosine post-synthesis?
- Methodological Answer :
- HPLC : Use chiral stationary phases (e.g., Chiralpak® IA) with a mobile phase of hexane/isopropanol (80:20) to resolve D- and L-enantiomers. Retention time differences ≥1.5 min indicate sufficient separation .
- Specific Rotation : Measure optical activity at 24°C (1% in DMF). A deviation >2° from literature values suggests enantiomeric contamination .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks and detects impurities like β-alanine adducts .
Advanced Research Questions
Q. How can researchers address challenges related to racemization and chiral impurities when using Fmoc-DL-o-tyrosine in peptide synthesis?
- Methodological Answer : Racemization occurs during prolonged coupling steps or under basic conditions. Mitigate this by:
- Using low-temperature (0–4°C) coupling with HOBt/DIC activation to reduce base-induced epimerization.
- Incorporating additives like Oxyma Pure® to suppress racemization.
- Analyzing enantiomeric excess via chiral HPLC post-synthesis and employing kinetic resolution techniques if contamination exceeds 0.3% .
Q. What methodologies are effective in analyzing and mitigating side reactions, such as β-elimination, during the deprotection of Fmoc-DL-o-tyrosine under basic conditions?
- Methodological Answer : β-elimination of the phenolic hydroxyl group can be minimized by:
- Using milder deprotection agents (20% piperidine in DMF with 0.1 M HOBt) to reduce base strength.
- Introducing sterically hindered side-chain protectors (e.g., 2,6-dichlorobenzyl) to stabilize the tyrosine residue.
- Monitoring by LC-MS for diagnostic ions (e.g., loss of 18 Da indicating water elimination) and adjusting reaction conditions iteratively .
Q. How can contradictory data from mass spectrometry and HPLC analysis of Fmoc-DL-o-tyrosine-containing peptides be resolved?
- Methodological Answer : Contradictions often arise from isobaric impurities or matrix effects. Resolve by:
- Tandem MS/MS : Fragment ions differentiate isobaric species (e.g., oxidation vs. phosphorylation).
- Ion Mobility Spectrometry : Separates conformers with identical m/z but distinct collision cross-sections.
- 2D-LC : Couple size-exclusion and reverse-phase chromatography to isolate co-eluting impurities. Validate findings with synthetic standards and spike-in experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
